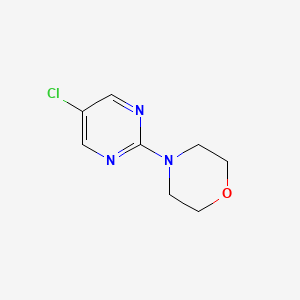

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

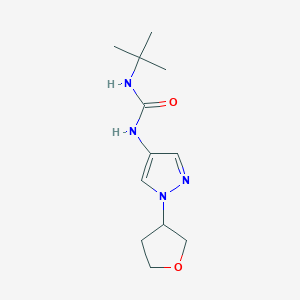

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1(CC2=C(C(=O)C1)N=C(S2)N)C .Physical And Chemical Properties Analysis

The melting point of this compound is 207 °C . The InChI code for this compound is 1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) .Scientific Research Applications

Corrosion Inhibition

One significant application of benzothiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect as corrosion inhibitors for carbon steel in 1 M HCl solution. Their study demonstrated that these inhibitors exhibit higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. This suggests that 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives could provide a basis for developing effective corrosion inhibitors through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antitumor Activity

The benzothiazole nucleus has been explored for its antitumor properties. Bradshaw et al. (2002) conducted a preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Their research highlighted the potent antitumor properties of these compounds, both in vitro and in vivo, against human mammary carcinoma cell lines and xenograft tumors. This indicates that this compound derivatives may play a role in cancer therapy by inducing cytochrome P450 1A1, leading to the metabolic activation of these compounds (Bradshaw et al., 2002).

Synthesis and Characterization for Anti-inflammatory and Analgesic Agents

Abbas et al. (2014) synthesized a series of compounds bearing the 1,3-benzothiazol-2-one nucleus, aiming to evaluate them as anti-inflammatory and analgesic agents. Their study demonstrates the therapeutic potential of benzothiazole derivatives in treating inflammation and pain, contributing to the development of new pharmacological agents (Abbas et al., 2014).

Polyglutamine Aggregation Inhibitors for Huntington's Disease

Heiser et al. (2002) identified benzothiazole derivatives as potential inhibitors of polyglutamine aggregation, a process implicated in Huntington's disease. By using an automated filter retardation assay, they screened a large library of small molecules and found benzothiazole derivatives that inhibit huntingtin protein aggregation in vitro and in vivo. This discovery could lead to new therapeutic strategies for Huntington's disease and related disorders, showcasing the versatility of this compound derivatives in biomedical research (Heiser et al., 2002).

Safety and Hazards

properties

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLMKXIXHXJRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)